N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the nitrobenzamide group and the dimethylaminopropyl side chain. Common reagents used in these reactions include thionyl chloride, dimethylamine, and nitrobenzoyl chloride. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The purification process often involves crystallization or chromatography techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are often employed.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazol-2-yl 3,4-dichlorobenzyl sulfide
- 1,3-Benzothiazol-6-ylboronic acid
- 1,3-Benzothiazole-2-carbohydrazide
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its nitrobenzamide group, for example, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interaction with biological targets. Additionally, the dimethylaminopropyl side chain can enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.ClH/c1-21(2)12-5-13-22(19-20-16-6-3-4-7-17(16)27-19)18(24)14-8-10-15(11-9-14)23(25)26;/h3-4,6-11H,5,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTELGKJVSYAFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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